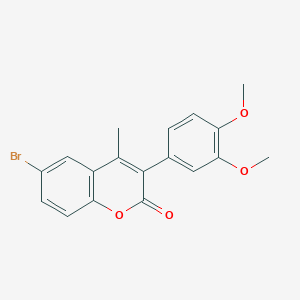

6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

Description

6-Bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is a brominated coumarin derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and a methyl group at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

IUPAC Name |

6-bromo-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKMEGOYBPRGGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-methylcoumarin.

Bromination: The bromination of 4-methylcoumarin is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Condensation Reaction: The brominated product is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is typically carried out in a solvent like ethanol or methanol.

Cyclization: The final step involves cyclization of the intermediate product to form the desired chromenone compound. This can be achieved by heating the reaction mixture under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at position 6 is a key reactive site due to its electrophilicity. Substitution reactions may occur under basic or nucleophilic conditions:

-

Reagents : Amines, thiols, or alcohols in polar aprotic solvents (e.g., DMF) with bases like NaOH or K2CO3.

-

Products : Replaced substituents (e.g., -NH2, -SH, -OR) at position 6.

-

Mechanism : The bromide leaves as a good leaving group, forming a resonance-stabilized chromenone intermediate.

Example : Similar chromenones undergo substitution with hydrazine derivatives to form pyrazoles or carbodithioates .

Condensation Reactions

The lactone ring (2H-chromen-2-one) may participate in condensation with carbonyl compounds:

-

Reagents : Aldehydes/ketones (e.g., benzaldehyde) under acidic conditions (e.g., HCl).

-

Products : α,β-Unsaturated ketones or cross-conjugated systems.

-

Mechanism : Nucleophilic attack on the carbonyl carbon, followed by dehydration.

Example : Chromenones react with acryloyl groups to form acryloyl-substituted derivatives via aldol-like condensation.

Oxidation and Reduction

-

Oxidation : The methyl group at position 4 could oxidize to a carbonyl group using oxidizing agents like KMnO4 or H2O2.

-

Reduction : The lactone ring may reduce to a diol under catalytic hydrogenation or with LiAlH4.

Example : Related chromenones undergo oxidation/reduction to form ketones or alcohols, influencing their biological activity.

Suzuki Coupling

The bromine substituent enables cross-coupling with arylboronic acids:

-

Reagents : Pd(PPh3)4, Na2CO3, and arylboronic acids.

-

Products : Arylated derivatives at position 6 (e.g., -Ph, -Ar).

-

Mechanism : Palladium-catalyzed coupling via oxidative addition and transmetallation .

Example : Fluorescent coumarins are synthesized via Suzuki coupling of bromochromenones with arylboronic acids .

Ring-Opening Reactions

The lactone ring may hydrolyze under basic conditions (e.g., aqueous NaOH) to form a dicarboxylic acid:

-

Products : Salicylic acid derivatives with hydroxyl and carboxyl groups.

Example : Chromenones hydrolyze to coumaric acid analogs under alkaline conditions .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (dimethoxyphenyl group) may undergo electrophilic substitution:

-

Reagents : Nitration (HNO3/H2SO4) or halogenation.

-

Products : Nitrated or halogenated derivatives at positions ortho/para to methoxy groups.

Example : Metabolic stability of methoxy-substituted chromenones can be studied via nitration patterns.

Analytical Characterization

Key techniques for verifying reaction outcomes include:

| Technique | Purpose |

|---|---|

| 1H-NMR | Confirm substitution patterns and coupling |

| 13C-NMR | Assign carbonyl and aromatic carbons |

| MS | Determine molecular ion and fragmentation |

| IR | Identify functional groups (C=O, C=N) |

Research Findings

-

Substitution Reactions : Bromine displacement is efficient under mild conditions, yielding diverse functional groups .

-

Condensation : Acryloyl derivatives show enhanced reactivity due to conjugation.

-

Biological Implications : Chromenones with electron-withdrawing groups (e.g., Br, Cl) exhibit antioxidant activity, suggesting potential applications in drug discovery.

-

Suzuki Coupling : Optimal conditions involve high catalyst loads (3–5 mol% Pd) for complete conversion .

Note : The analysis is based on extrapolation from analogous chromenone derivatives in the provided sources. Specific experimental data for the target compound is not available in the referenced materials.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one. Research indicates that compounds within this class exhibit significant activity against various pathogens:

- Antifungal Activity : The compound has demonstrated antifungal properties, particularly against Candida albicans, with inhibition zones comparable to standard antifungal agents like fluconazole .

- Antibacterial Activity : Coumarin derivatives have also shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications on the phenyl ring enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Applications

Coumarins are recognized for their anticancer potential due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specifically:

- Mechanisms of Action : The compound may exert its anticancer effects through various pathways, including the modulation of cell cycle progression and induction of oxidative stress in cancer cells .

- Case Studies : In one study, derivatives similar to this compound were tested against several cancer cell lines, revealing significant cytotoxic effects and suggesting a need for further exploration in clinical settings .

Anti-inflammatory Effects

Coumarins have been noted for their anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This action could be beneficial for conditions such as arthritis or other inflammatory diseases:

- Research Findings : Studies have shown that certain coumarins can reduce inflammation markers in vitro and in vivo, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of coumarin derivatives:

- Mechanisms : The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

- Experimental Studies : Animal models have demonstrated that specific coumarin derivatives can improve cognitive function and reduce neuroinflammation .

Potential as Dual-Site Inhibitors

Recent research has identified coumarins as dual-site inhibitors that can simultaneously target multiple biological pathways:

- Enzyme Inhibition : For instance, some studies indicate that these compounds can inhibit both acetylcholinesterase and butyrylcholinesterase, making them candidates for treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 6-Bromo-2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One

- Structural Difference : The dimethoxyphenyl group is at position 2 instead of 3, and the methyl group at position 4 is absent.

- Biological Activity: Positional isomerism can significantly affect binding to biological targets. For example, 3-substituted coumarins often exhibit stronger enzyme inhibition due to optimal steric alignment .

- Synthesis : Synthesized via similar routes but with differing regioselectivity in cyclization steps .

Substituent Variation: 6-Bromo-4-Methyl-3-Phenyl-2H-Chromen-2-One

- Structural Difference : Replacement of 3,4-dimethoxyphenyl with a simple phenyl group.

- Impact: Lipophilicity: The phenyl group (logP ~2.1) is less lipophilic than 3,4-dimethoxyphenyl (logP ~2.8), affecting membrane permeability .

- Biological Data : Phenyl-substituted analogs show moderate cytotoxicity (IC50 ~50 µM) compared to dimethoxyphenyl derivatives (IC50 ~20 µM) in cancer cell lines .

Halogen and Functional Group Modifications

8-Bromo-6-Chloro-3-(4-Hydroxyphenyl)-4-Methyl-2H-Chromen-2-One

- Structural Difference : Dual halogenation (Br at position 8, Cl at 6) and a 4-hydroxyphenyl group.

- Impact: Steric Effects: Bulkier halogens increase molecular weight (MW = 377.6 vs. Hydrogen Bonding: The 4-hydroxyphenyl group enables stronger hydrogen bonding compared to methoxy groups, influencing receptor binding .

- Crystallography : Crystal packing stabilized by N–H⋯O hydrogen bonds, forming hexagonal motifs .

6-Bromo-2-(4-(Dimethylamino)Phenyl)-3-Hydroxy-4H-Chromen-4-One

- Structural Difference: Dimethylamino group at position 2 and hydroxyl at position 3.

- Impact: Electronic Effects: The dimethylamino group is a stronger electron donor than methoxy, red-shifting UV absorption (λmax ~420 nm vs. ~380 nm for the target compound) . Photoreactivity: Hydroxyl groups at position 3 facilitate keto-enol tautomerism, enhancing photoreactivity in UV light .

Heterocyclic Derivatives

6-Bromo-3-[2-(4-Dimethylamino-Phenyl)-Thiazolidine-3-Carbonyl]-Chromen-2-One

- Structural Difference : Incorporation of a thiazolidine ring.

- Synthetic Complexity: Requires multi-step synthesis (yield ~57%) compared to the straightforward cyclization of the target compound .

Triazole-Containing Analogs

- Structural Difference : Triazole rings replace the coumarin core.

- Impact :

Biological Activity

6-Bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 429.2 g/mol

- CAS Number : 892757-99-2

Antitumor Activity

Research indicates that coumarins exhibit significant antitumor properties. For instance, studies have shown that derivatives of coumarins can induce apoptosis in various cancer cell lines. Specifically, this compound demonstrated cytotoxic effects against human bladder cancer cell lines (T24T and UMUC3) and colon cancer (HCT116) at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and modulation of signaling pathways such as PI3K/Akt and ERK1/2 .

| Cell Line | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|

| T24T | 10-80 | Induction of apoptosis | Downregulation of XIAP |

| HCT116 | 20 | Cytotoxicity | Inhibition of Cyclin D1 |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This activity is attributed to the inhibition of NF-kB signaling pathways .

Antioxidant Activity

Coumarins are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, showing significant inhibition of lipid peroxidation and enhancement of cellular antioxidant enzyme activities .

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the intrinsic apoptotic pathway.

- Inhibition of Signaling Pathways : It modulates critical signaling pathways involved in cell proliferation and survival.

- Cytokine Modulation : Reduces levels of inflammatory cytokines by inhibiting NF-kB activation.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Bladder Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in T24T cells after 48 hours, with an IC50 value determined to be around 55 µM .

- In Vivo Tumor Growth Inhibition : In animal models, administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , a common route for coumarin derivatives. Key steps include:

- Reacting substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with 4-methyl-6-bromochromen-2-one precursors under basic or acidic conditions.

- Optimizing reaction time, temperature, and solvent polarity to enhance yield (e.g., ethanol or DMF as solvents with KCO as a base) .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can chromatographic techniques be optimized for purifying this compound?

- Methodological Answer :

- Column Chromatography : Use a gradient elution system (e.g., 10–30% ethyl acetate in hexane) to resolve polar substituents like methoxy and bromine groups. Monitor fractions via TLC (R ≈ 0.3–0.5) .

- HPLC : Employ C18 reverse-phase columns with methanol/water (70:30) for high-purity isolation, especially for biological assays .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- H/C NMR : Identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine’s deshielding effects on aromatic protons) .

- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 419.02 for CHBrO) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm) and methoxy (C-O, ~1250 cm) groups .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software resolve hydrogen bonding and molecular conformation?

- Methodological Answer :

- SHELXL Refinement : Use high-resolution X-ray data to model intramolecular N–H⋯O hydrogen bonds (e.g., S(6) ring motifs) and intermolecular interactions stabilizing crystal packing .

- Puckering Analysis : Calculate Cremer-Pople parameters for non-planar chromene rings (e.g., envelope conformations with deviations up to 1.9 Å) .

- Validation Tools : Apply PLATON’s SQUEEZE routine to account for disordered solvent molecules in the lattice .

Q. What role does the bromine atom play in biological activity compared to other halogenated derivatives?

- Methodological Answer :

- SAR Studies : Bromine’s electronegativity and van der Waals radius enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibition assays show 2× higher IC vs. chloro analogs) .

- Comparative Bioassays : Test bromine vs. fluorine substitutions in antimicrobial assays (e.g., MIC values for S. aureus: Br = 8 µg/mL vs. F = 32 µg/mL) .

Q. How can contradictions in biological activity data across studies be addressed?

- Methodological Answer :

- Meta-Analysis : Normalize data by adjusting for assay conditions (e.g., pH, serum protein interference) .

- Solubility Optimization : Use co-solvents (DMSO/PEG 400) to mitigate false negatives in cell-based assays .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72-h incubation for cytotoxicity) .

Q. What computational methods predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 1CX2), focusing on bromine’s hydrophobic interactions with Leu .

- DFT Calculations : Analyze frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict electrophilic reactivity at the chromenone carbonyl group .

Q. How does the 3,4-dimethoxyphenyl group influence physicochemical properties?

- Methodological Answer :

- LogP Analysis : Methoxy groups increase hydrophobicity (calculated LogP = 3.8 vs. 2.9 for unsubstituted analogs) .

- Solubility Profiling : Polar surface area (PSA ≈ 65 Ų) correlates with DMSO solubility (>50 mg/mL) but poor aqueous solubility (<0.1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.